molecular formula C12H14N2OS2 B5631646 N-(thiomorpholine-4-carbothioyl)benzamide

N-(thiomorpholine-4-carbothioyl)benzamide

Cat. No.: B5631646
M. Wt: 266.4 g/mol
InChI Key: KJDWHLXAXCCRMY-UHFFFAOYSA-N
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Description

N-(thiomorpholine-4-carbothioyl)benzamide is a thiourea-derived compound that has garnered attention in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiomorpholine-4-carbothioyl)benzamide typically involves the reaction of thiomorpholine with benzoyl isothiocyanate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization. The structure of the compound is confirmed using single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods such as 1H NMR and IR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized in bulk using the aforementioned synthetic route. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the production of molecular precursors for thin film deposition .

Chemical Reactions Analysis

Types of Reactions

N-(thiomorpholine-4-carbothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiomorpholine-4-carbothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiomorpholine-4-carbothioyl)benzamide involves its ability to coordinate with metal ions through its sulfur and oxygen atoms. This coordination facilitates the formation of metal complexes, which can then be used as precursors for various applications. The molecular targets and pathways involved include the interaction with metal ions and the subsequent formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of stable metal complexes with lead(II) ions. This property makes it particularly useful in the synthesis of nanostructured materials and thin films, distinguishing it from other thiourea derivatives .

Properties

IUPAC Name

N-(thiomorpholine-4-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDWHLXAXCCRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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